molecular formula C9H13N3O B8643332 N-[6-(dimethylamino)-2-pyridinyl]acetamide CAS No. 63763-87-1

N-[6-(dimethylamino)-2-pyridinyl]acetamide

Cat. No. B8643332
Key on ui cas rn: 63763-87-1
M. Wt: 179.22 g/mol
InChI Key: LWBCCNQNRSUHTC-UHFFFAOYSA-N
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Patent
US04203988

Procedure details

Acetylation of 2-amino-6-dimethylaminopyridine from Part A with acetic anhydride in benzene for 2 hours at reflux gives a quantative yield of the title compound. Melting point is 118°-119°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N:8]([CH3:10])[CH3:9])[N:3]=1.[C:11](OC(=O)C)(=[O:13])[CH3:12]>C1C=CC=CC=1>[CH3:9][N:8]([CH3:10])[C:4]1[N:3]=[C:2]([NH:1][C:11](=[O:13])[CH3:12])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC=C1)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=CC(=N1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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